molecular formula C17H23N3O4S B2522447 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine CAS No. 2379977-66-7

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine

Cat. No.: B2522447
CAS No.: 2379977-66-7
M. Wt: 365.45
InChI Key: WIBDUHNLUKRMSS-UHFFFAOYSA-N
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Description

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Sulfonylation: The oxazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base, such as pyridine, to introduce the sulfonyl group.

    Piperidine Ring Formation: The piperidine ring is formed through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated oxazole intermediate.

    Methoxylation and Pyridine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-12-9-16(6-7-18-12)23-11-15-5-4-8-20(10-15)25(21,22)17-13(2)19-24-14(17)3/h6-7,9,15H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBDUHNLUKRMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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